molecular formula C16H34 B103118 Hexadecane-d34 CAS No. 15716-08-2

Hexadecane-d34

Cat. No. B103118
CAS RN: 15716-08-2
M. Wt: 260.65 g/mol
InChI Key: DCAYPVUWAIABOU-BMDGSOBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Hexadecane-d34 involves a catalytic reaction with palmitic acid, a catalyst, and decane . The reaction is conducted for 4 hours at a temperature of 260 °C and a pressure of 1 MPa . After the reaction, an internal standard substance (dodecane) is added to the reaction solution and the conversion (yield) (%) with respect to the raw material is derived by gas chromatographic analysis .


Molecular Structure Analysis

Hexadecane-d34 consists of a chain of 16 carbon atoms, with three hydrogen atoms bonded to the two end carbon atoms, and two hydrogens bonded to each of the 14 other carbon atoms . The molecular weight of Hexadecane-d34 is 260.65 .


Chemical Reactions Analysis

Hexadecane-d34, being an alkane, consists of carbon atoms bonded together by single bonds . This molecular structure makes it highly suitable as a fuel source for combustion engines, as the easily breakable single bonds release energy that can power the engine .


Physical And Chemical Properties Analysis

Hexadecane-d34 has a density of 0.8±0.1 g/cm3 . Its boiling point is 286.6±3.0 °C at 760 mmHg . The enthalpy of vaporization is 50.5±0.8 kJ/mol . The flash point is 135.0±0.0 °C . The index of refraction is 1.434 .

Scientific Research Applications

C16D34 C_{16}D_{34} C16​D34​

, is a deuterium-labeled form of hexadecane. It’s a stable isotope-labeled compound used in various scientific research fields due to its unique properties. Below is a comprehensive analysis of six distinct applications of Hexadecane-d34 in scientific research:

Emulsion Preparation

Hexadecane-d34 is extensively used in the preparation of water emulsions. These emulsions are crucial in studying the properties of colloids and surfaces. The stability and behavior of these emulsions provide insights into the interactions at the molecular level, which is essential for developing new materials and products .

Biosurfactant Synthesis

This compound serves as a substrate for the bacterial synthesis of biosurfactants. Biosurfactants are surface-active substances produced by microorganisms with various applications, including bioremediation, oil recovery, and as emulsifying agents in food and pharmaceuticals .

Combustion Research

Due to its structure, Hexadecane-d34 is suitable as a fuel source for combustion engines in research settings. Its single carbon bonds release energy upon breaking, which is fundamental in studying combustion processes and developing more efficient fuels .

Lubricant Analysis

The low viscosity of Hexadecane-d34 makes it an effective lubricant. It is used in research to minimize friction between metal surfaces, which is vital for the development of advanced mechanical systems and machinery .

Raman Spectroscopy in Biomembranes

Hexadecane-d34 is used in Raman spectroscopy as a nonperturbing component to study biomembranes. It helps in understanding the conformational changes and phase transitions in phospholipid bilayers, which are fundamental to cell membrane structure and function .

Environmental Testing

In environmental science, Hexadecane-d34 is used for testing soil and water samples for hydrocarbon contamination. Its deuterium labeling allows for precise tracking and quantification of hexadecane in complex environmental matrices .

Safety And Hazards

Hexadecane-d34 may be fatal if swallowed and enters airways . Vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontadeuteriohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYPVUWAIABOU-BMDGSOBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486642
Record name Hexadecane-d34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecane-d34

CAS RN

15716-08-2
Record name Hexadecane-D34
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecane-d34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15716-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXADECANE-D34
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APT85922XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecane-d34
Reactant of Route 2
Hexadecane-d34
Reactant of Route 3
Hexadecane-d34
Reactant of Route 4
Hexadecane-d34
Reactant of Route 5
Hexadecane-d34
Reactant of Route 6
Hexadecane-d34

Q & A

Q1: Why is hexadecane-d34 used in breath analysis research?

A: Hexadecane-d34 serves as an internal standard in breath analysis studies using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). Due to its high molecular weight and full deuteration, it helps manage instrument variability during long-term sample storage and analysis. []

Q2: How does the stability of hexadecane-d34 compare to endogenous volatile organic compounds (VOCs) in breath samples stored at -80°C?

A: While hexadecane-d34 remains stable under these conditions, research indicates that endogenous VOCs are more susceptible to degradation during storage. A study using hexadecane-d34 as an internal standard found that a maximum storage duration of 1.5 months at -80°C was suitable for maintaining the stability of 94% of endogenous VOCs. Longer storage times led to significant changes in the recovered VOCs, making data interpretation challenging. []

Q3: What is a novel method for synthesizing fully deuterated hydrocarbons like hexadecane-d34?

A: A simplified method utilizes a liquid-phase exchange between a hydrocarbon liquid and deuterium gas. This process occurs over carbon-supported catalysts like rhodium, platinum, or palladium at temperatures around 190-200°C. This method allows for the preparation of perdeuterated, saturated hydrocarbons with high isotopic and chemical purity from various starting materials, including unsaturated and saturated, cyclic, and acyclic hydrocarbons. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.